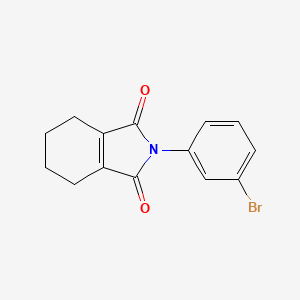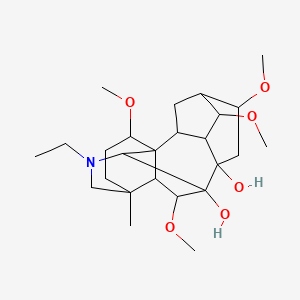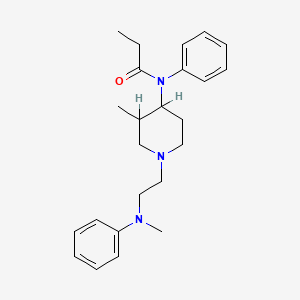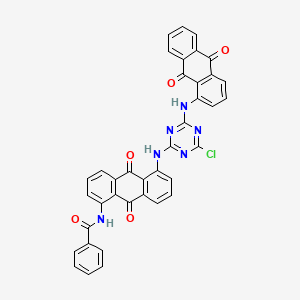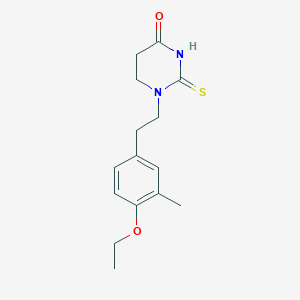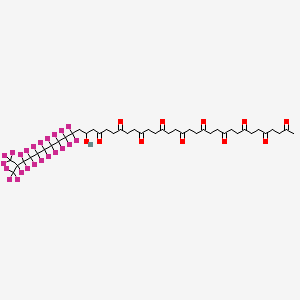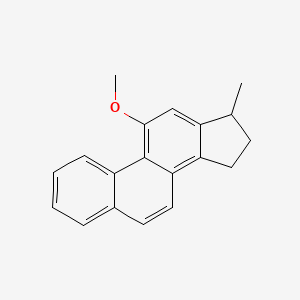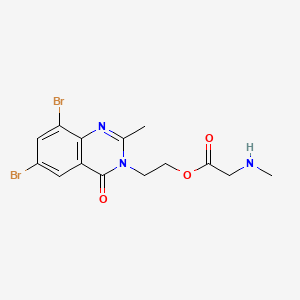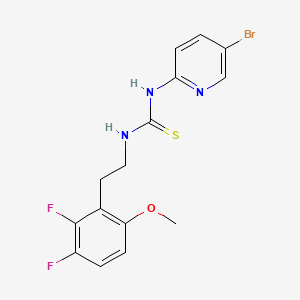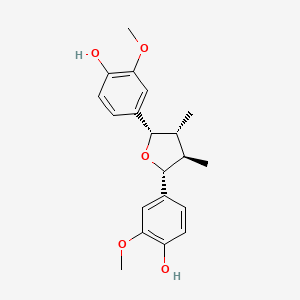
Odoratisol C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Odoratisol C is a naturally occurring neolignan isolated from the air-dried bark of the Vietnamese medicinal plant Machilus odoratissima Nees . Neolignans are a class of secondary metabolites formed by the oxidative coupling of phenylpropanoid units. This compound is known for its unique chemical structure and potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Odoratisol C typically involves the extraction from natural sources rather than synthetic routes. The compound is obtained from the methanolic extract of the bark of Machilus odoratissima Nees . The extraction process involves air-drying the bark, followed by solvent extraction using methanol.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily isolated from natural sources. The extraction process can be scaled up by increasing the quantity of plant material and optimizing the solvent extraction conditions to maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
Odoratisol C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized neolignans, reduced derivatives, and substituted neolignans with various functional groups.
Wissenschaftliche Forschungsanwendungen
Odoratisol C has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of neolignans and their derivatives.
Biology: this compound is investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of Odoratisol C involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Pathways: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anticancer Mechanisms: This compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Odoratisol C is compared with other similar neolignans, such as:
Odoratisol A: Another neolignan isolated from the same plant, known for its anticoagulant effects.
Machilin-I: A related compound with similar structural features and biological activities.
Licarin A: A neolignan with notable antioxidant properties.
This compound stands out due to its unique combination of chemical structure and potential pharmacological properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
891182-95-9 |
|---|---|
Molekularformel |
C20H24O5 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
4-[(2R,3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19-,20+/m1/s1 |
InChI-Schlüssel |
GMXMKSFJQLFOSO-MWRFHTASSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
Kanonische SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





